2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Description

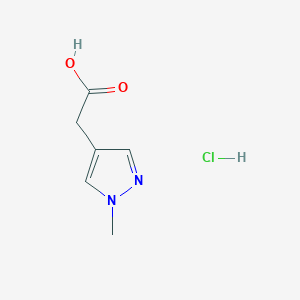

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 4-position, which is further protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic hydrochloride component. The compound is widely utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. Key identifiers include:

- CAS Number: 1803596-91-9

- Molecular Formula: C₆H₉N₂O₂·HCl

- Molecular Weight: 191.62 g/mol

- SMILES: CN1C=C(C=N1)CC(=O)O.Cl

Its structural rigidity from the aromatic pyrazole ring and the flexibility of the acetic acid side chain make it a versatile intermediate in drug discovery, particularly for targeting enzymes or receptors requiring both hydrophobic and ionic interactions.

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYUQQBUUFMODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by its pyrazole ring structure, this compound has drawn attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methyl group at the 1-position of the pyrazole ring and the acetic acid group at the 2-position plays a crucial role in its chemical reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its application in biological studies.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal effects. For example, studies have demonstrated that pyrazole derivatives can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating enzyme activity involved in inflammatory pathways. While specific mechanisms for this compound are not fully elucidated, related pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Anticancer Potential

A significant area of research focuses on the anticancer activity of pyrazole derivatives. In vitro studies have shown that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM . The following table summarizes some of the key findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Growth inhibition |

| HepG2 (Liver) | 4.98 - 14.65 | Growth inhibition |

| LLC-PK1 (Non-cancerous) | >100 | No significant effect |

The exact mechanism of action for this compound remains to be fully defined. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction may result in downstream effects that contribute to its observed biological activities .

Case Studies

Several studies have explored the potential therapeutic applications of pyrazole derivatives:

- Anticancer Studies : A study synthesized various pyrazole derivatives and assessed their cytotoxicity against multiple cancer cell lines, revealing promising results for those containing the pyrazole structure .

- Antimicrobial Research : Investigations into the antimicrobial efficacy of pyrazole compounds demonstrated significant inhibition against both bacterial and fungal strains, indicating potential for development into new antimicrobial agents .

- Anti-inflammatory Evaluation : Research into related compounds has shown that certain pyrazole derivatives can reduce inflammation in animal models by inhibiting key inflammatory pathways .

Scientific Research Applications

Biochemical Research

This compound is extensively utilized in biochemical research due to its structural properties. It functions as a building block in the synthesis of more complex molecules, which are essential in medicinal chemistry. The pyrazole ring enhances its ability to interact with various biological targets, making it valuable for drug development.

Key Properties

- Molecular Formula: C6H10ClN3O2

- Molecular Weight: 191.62 g/mol

- Purity Levels: Typically around 95-97% .

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities, including:

- Anti-inflammatory effects: The compound has shown promise in reducing inflammation, making it a candidate for treating conditions like arthritis.

- Antimicrobial activity: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, highlighting its potential in developing new antibiotics.

These activities make it a subject of interest in pharmacological studies aimed at developing new therapeutic agents .

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its efficacy and safety profile in medicinal applications. For example, research has explored its interactions with enzymes involved in metabolic pathways, which could lead to the development of novel inhibitors for therapeutic purposes .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory effects on Gram-positive bacteria, indicating its promise as a lead compound for antibiotic development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

*Similarity scores (0–1 scale) based on Tanimoto coefficient analysis of structural fingerprints .

Key Observations

Impact of Substituent Position :

- The methylation at the pyrazole’s 1-position in the reference compound enhances metabolic stability compared to unsubstituted analogues like 2-(1H-pyrazol-3-yl)acetic acid HCl .

- Substitution of the acetic acid with a carboxylic acid directly on the pyrazole ring (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid) reduces molecular weight but compromises solubility due to the absence of a hydrochloride salt .

Hydroxylation of the acetic acid backbone (e.g., 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid HCl) introduces chirality, which may influence stereoselective interactions in biological systems .

Biological Relevance: Derivatives like BIT225, synthesized from 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid, demonstrate antiviral activity against hepatitis C virus (HCV), highlighting the scaffold’s utility in medicinal chemistry . Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate HCl (CAS 1803562-80-2) incorporates a phenyl group, increasing lipophilicity for improved blood-brain barrier penetration .

Preparation Methods

Method Overview

This approach involves the functionalization of pyrazole derivatives, particularly focusing on the introduction of acetic acid groups onto the pyrazole ring. A common route employs the reaction of methylated pyrazole intermediates with acetic acid derivatives under basic or catalytic conditions.

Typical Procedure

- Reacting N-methyl-3-aminopyrazole with halogenating agents such as halogens (e.g., bromine or chlorine) to generate halogenated intermediates.

- Subsequent nucleophilic substitution or substitution reactions with acetic acid derivatives or their precursors under reflux conditions, often in the presence of bases like potassium hydroxide or sodium acetate.

Research Findings

- A notable synthesis involves the halogenation of N-methylpyrazole, followed by a reaction with acetic acid derivatives in ethanol or methanol with sodium acetate or potassium carbonate, under reflux, to yield the target compound.

- For example, the synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid employs potassium hydroxide in ethanol under reflux, indicating the importance of basic conditions for ring functionalization (see).

Data Table: Typical Reaction Conditions

Condensation of Pyrazole with Acetic Acid Derivatives

Method Overview

This involves the condensation of methylated pyrazole compounds with acetic acid derivatives, often facilitated by dehydrating agents or catalysts, to form the acetic acid linkage directly on the pyrazole ring.

Research Findings

- Reactions of methylpyrazolyl derivatives with acetic anhydride or acetic acid in the presence of catalysts such as sodium acetate or sodium ethoxide have been reported.

- For instance, the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with acetic acid derivatives under basic conditions yields the corresponding acetic acid derivatives efficiently.

Data Table: Condensation Method

| Step | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-methyl-1H-pyrazole-4-carbaldehyde | Sodium acetate | Ethanol | Reflux | ~85-90% |

Multi-step Synthesis via Pyrazolone Intermediates

Method Overview

Some synthesis routes utilize pyrazolone derivatives as intermediates, which are then oxidized or methylated to introduce the methyl group on the pyrazole nitrogen, followed by acetic acid functionalization.

Research Findings

- Pyrazolone derivatives can be synthesized by reacting hydrazines with β-dicarbonyl compounds, such as ethyl acetoacetate, in acetic acid or methanol.

- Methylation of these pyrazolones with methyl iodide or dimethyl sulfate under basic conditions yields methylated pyrazolones, which are then converted to the target compound via oxidation or hydrolysis.

Data Table: Pyrazolone Route

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Hydrazine + β-dicarbonyl | Acetic acid | 95% | |

| 2 | Methylation (DMS or methyl iodide) | Alkali | 80-90% |

Innovative Modern Methods: Use of Halogenation and Nucleophilic Substitution

Method Overview

A recent patent discloses a multi-step process involving halogenation, diazotization, and nucleophilic substitution with difluoromethyl reagents, leading to the formation of the desired acetic acid derivative.

Research Findings

- The process begins with dissolving N-methyl-3-aminopyrazole in water, reacting with halogens to form halogenated intermediates.

- These intermediates undergo diazotization, followed by substitution with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide, leading to fluorinated pyrazole derivatives.

- Final steps involve Grignard reactions with carbon dioxide to introduce the carboxylic acid group, yielding the target compound.

Data Table: Patent-Disclosed Method

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Halogen + N-methyl-3-aminopyrazole | Water | Variable | |

| 2 | Diazonium salts + difluoromethyl reagents | Reflux | Variable | |

| 3 | Grignard + CO₂ | Reflux | Variable |

Summary of Key Synthesis Parameters

Q & A

Basic: What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride?

A general synthesis involves:

- Step 1 : Alkylation of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives to introduce the acetic acid moiety.

- Step 2 : Hydrochloride salt formation via acid-base reaction using HCl.

Key considerations include optimizing reaction temperature (60–100°C) and solvent selection (e.g., ethanol or THF) to minimize side products. Characterization via FTIR and NMR is critical to confirm intermediate purity .

Basic: Which spectroscopic techniques are essential for structural validation?

- 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the methyl group on the pyrazole ring (δ ~3.8–4.0 ppm) and the acetic acid backbone.

- FTIR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Elemental Analysis : Validates empirical formula (e.g., C7H10ClN3O2) with ≤0.3% deviation .

Advanced: How can density-functional theory (DFT) improve understanding of electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) can:

- Predict molecular orbital distributions, highlighting electrophilic/nucleophilic sites.

- Simulate infrared spectra for comparison with experimental data.

- Incorporate exact-exchange terms to enhance accuracy in thermochemical properties (e.g., bond dissociation energies) .

Advanced: How to resolve crystallographic data contradictions during refinement?

- Use SHELXL for high-resolution refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks.

- For twinned crystals, apply twin-law matrices (e.g., -h, -k, l) and partition overlapping reflections.

- Validate with R-factor convergence (<5% for Rint) and Hirshfeld surface analysis .

Advanced: How does the methyl group on the pyrazole ring affect bioactivity?

The methyl group:

- Enhances lipophilicity, improving membrane permeability (logP increases by ~0.5 units).

- Stabilizes the pyrazole ring via steric hindrance, reducing metabolic degradation.

Comparative studies with non-methylated analogs show 2–3x higher IC50 values in enzyme inhibition assays .

Basic: What reaction parameters are critical for optimizing pyrazole-acetic acid synthesis?

- Catalyst : Use Pd/C or NaHCO3 for efficient coupling.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Temperature Control : Maintain 70–90°C to avoid decarboxylation.

Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced: How to validate purity and structure using orthogonal methods?

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted starting material).

- X-ray Diffraction : Resolve bond lengths and angles (e.g., C-N bond: 1.34 Å).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced: What role does stereochemistry play in related derivatives?

Stereochemical variations (e.g., rac-(2R,3R) vs. (2S,3S) isomers) can:

- Alter binding affinity to chiral receptors (e.g., 10-fold difference in Kd).

- Modify metabolic pathways (e.g., cytochrome P450 interactions).

Stereospecific synthesis using chiral auxiliaries or catalysts is recommended for targeted activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.